N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a thiophene ring at position 5 and a propane-1-sulfonamide group attached via a methylene bridge at position 2. This compound’s structure combines aromatic heterocycles (pyridine and thiophene) with a sulfonamide moiety, a functional group often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-5-19(16,17)15-8-11-6-13(9-14-7-11)12-3-4-18-10-12/h3-4,6-7,9-10,15H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWYZLCGYNJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfonamide vs. Amide: The target compound and 7b share the propane-1-sulfonamide group, which is absent in compounds 4d–4i .
- Heterocyclic Cores : The pyridine-thiophene core of the target compound contrasts with the thiazole-pyridine systems in 4d–4i and the pyrrolopyridine in 7b . Thiophene-containing analogs (e.g., compound e ) highlight the role of sulfur-containing heterocycles in modulating electronic properties and binding interactions.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.4 g/mol. The compound features a thiophene ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂S |
| Molecular Weight | 296.4 g/mol |
| CAS Number | 1795422-47-7 |
| Functional Groups | Thiophene, Pyridine, Sulfonamide |
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on human carbonic anhydrases I, II, IX, and XII. For instance, related sulfonamides demonstrated inhibition constants (KIs) in the low nanomolar range for hCA II, indicating strong binding affinity.
Key Findings:
- Compounds with sulfonamide groups can bind to the zinc ion in the active site of CAs, leading to competitive inhibition.
- The structural configuration of these compounds influences their binding efficiency and selectivity towards specific isoforms of carbonic anhydrases.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. This compound may exhibit similar activities against various bacterial strains. Research indicates that modifications to the sulfonamide structure can enhance antimicrobial efficacy.
Case Study:
A study on related thiophene-sulfonamide derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and pyridine rings can significantly affect the compound's potency and selectivity as an enzyme inhibitor or antimicrobial agent.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased enzyme inhibition |
| Alkyl substitutions | Enhanced solubility |
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Binding: The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Hydrophobic Interactions: The thiophene and pyridine rings facilitate hydrophobic interactions within enzyme active sites, enhancing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
